molecular formula C26H25ClN2O4 B3754654 2-(4-CHLOROPHENYL)-3-{2-[2-(2-METHOXY-4-METHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

2-(4-CHLOROPHENYL)-3-{2-[2-(2-METHOXY-4-METHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B3754654
M. Wt: 464.9 g/mol
InChI Key: NFBKKHQHVACLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the quinazolinone core with a 4-chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Ether Linkages: The ether linkages are introduced through nucleophilic substitution reactions, where the quinazolinone derivative reacts with 2-(2-methoxy-4-methylphenoxy)ethanol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-3-(2-ethoxyethyl)-3,4-dihydroquinazolin-4-one: Similar structure but lacks the methoxy and methyl groups.

    2-(4-Chlorophenyl)-3-(2-methoxyethyl)-3,4-dihydroquinazolin-4-one: Similar structure but lacks the extended ether linkage.

Uniqueness

2-(4-Chlorophenyl)-3-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}-3,4-dihydroquinazolin-4-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of both methoxy and methyl groups, along with the extended ether linkage, differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O4/c1-18-7-12-23(24(17-18)31-2)33-16-15-32-14-13-29-25(19-8-10-20(27)11-9-19)28-22-6-4-3-5-21(22)26(29)30/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBKKHQHVACLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-CHLOROPHENYL)-3-{2-[2-(2-METHOXY-4-METHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 2
2-(4-CHLOROPHENYL)-3-{2-[2-(2-METHOXY-4-METHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 3
Reactant of Route 3
2-(4-CHLOROPHENYL)-3-{2-[2-(2-METHOXY-4-METHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 4
Reactant of Route 4
2-(4-CHLOROPHENYL)-3-{2-[2-(2-METHOXY-4-METHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 5
Reactant of Route 5
2-(4-CHLOROPHENYL)-3-{2-[2-(2-METHOXY-4-METHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 6
Reactant of Route 6
2-(4-CHLOROPHENYL)-3-{2-[2-(2-METHOXY-4-METHYLPHENOXY)ETHOXY]ETHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.